BE“GHE Foundational & Exploratory

Check Availability & Pricing

SB 218795: A Comprehensive Technical Guide
for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SB 218795

Cat. No.: B1680806
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Introduction

SB 218795 is a potent, selective, and competitive non-peptide antagonist of the neurokinin-3
(NK3) receptor.[1][2][3][4] Its high affinity for the human NK3 receptor, coupled with significant
selectivity over other tachykinin receptors, has established it as a valuable pharmacological
tool for investigating the physiological and pathophysiological roles of the NK3 receptor
signaling pathway. This document provides a detailed overview of the chemical structure,
properties, and experimental protocols related to SB 218795, intended to support research and
drug development efforts.

Chemical Structure and Physicochemical Properties

SB 218795, with the chemical name (R)-[[2-Phenyl-4-quinolinyl)carbonyl]lamino]-methyl ester
benzeneacetic acid, is a quinolinecarboxamide derivative.[5]

Chemical Structure:

Table 1: Physicochemical Properties of SB 218795
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Property Value Source

Molecular Formula C25H20N203 [51[6]

Molecular Weight 396.44 g/mol [5]1[6]

Appearance White to off-white solid [6]
methyl (2R)-2-phenyl-2-[(2-

IUPAC Name phenylquinoline-4- [5]
carbonyl)amino]acetate
COC(=0)--INVALID-LINK--

SMILES [5]
Cl=CC=CC=C1
IUMQXQJZIHWLIN-

InChl Key oxQ [5]
HSZRJFAPSA-N

Solubility Soluble in DMSO (250 mg/mL)  [6]

Storage Store at -20°C for long-term [2][6]

Note: Data on melting point, pKa, and aqueous solubility are not readily available in public

literature.

Pharmacological Properties

SB 218795 is a highly potent and selective antagonist of the human NK3 receptor. Its

pharmacological profile is characterized by its strong binding affinity and its ability to

competitively inhibit the functional activity of NK3 receptor agonists.

Table 2: Pharmacological Profile of SB 218795
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Parameter Value Species/System Source

Ki (hNK3) 13 nM Human [1][2]14]

. ~90-fold over hNK2,
Selectivity Human [1112]
~7000-fold over hNK1

Antagonizes senktide- o )
) o ) ) Rabbit iris sphincter
In Vitro Activity induced contractile [2]
muscle
responses

Inhibits agonist-
In Vivo Activity induced pupillary Rabbit [1][2]
constriction

Note: Specific IC50 and Kb values for SB 218795 are not consistently reported across public
literature. The provided Ki value is a measure of binding affinity.

Signaling Pathway

The NK3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gg/11
family of G proteins. Upon activation by its endogenous ligand, neurokinin B (NKB), the NK3
receptor initiates a downstream signaling cascade involving the activation of phospholipase C[3
(PLCP). PLCp then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two
secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds
to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium
stores. This increase in intracellular calcium, along with the activation of protein kinase C (PKC)
by DAG, triggers a variety of cellular responses. In specific neuronal populations, such as those
in the basolateral amygdala, NK3 receptor activation has been shown to cause neuronal
excitation by inhibiting G-protein-coupled inwardly rectifying potassium (GIRK) channels and
activating Transient Receptor Potential Canonical (TRPC) 4/5 channels, a process dependent
on PIP2 depletion.[7] SB 218795, as a competitive antagonist, blocks the binding of NKB to the
NK3 receptor, thereby inhibiting this entire signaling cascade.
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Caption: NK3 Receptor Signaling Pathway and Point of Inhibition by SB 218795.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to
characterize the pharmacological activity of SB 218795.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of SB 218795 for the NK3 receptor.
Methodology:

 Membrane Preparation: Membranes are prepared from cells stably expressing the human
NK3 receptor (e.g., CHO or HEK293 cells). Cells are harvested, homogenized in a suitable
buffer (e.g., 50 mM Tris-HCI, pH 7.4), and centrifuged to pellet the membranes. The final
membrane pellet is resuspended in assay buffer.

e Assay Components:

o Radioligand: A labeled NK3 receptor agonist or antagonist (e.g., [*?°1]-[MePhe’]-NKB).
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o Test Compound: SB 218795 at various concentrations.

o Non-specific Binding Control: A high concentration of an unlabeled NK3 receptor ligand
(e.g., unlabeled NKB or senktide).

o Assay Buffer: Typically contains protease inhibitors to prevent ligand degradation.

 Incubation: The membrane preparation is incubated with the radioligand and varying
concentrations of SB 218795 in a 96-well plate. The incubation is carried out at a specific
temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

o Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through
glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters are washed with ice-
cold wash buffer to remove unbound radioligand.

» Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

o Data Analysis: The specific binding is calculated by subtracting the non-specific binding from
the total binding. The IC50 value (the concentration of SB 218795 that inhibits 50% of the
specific binding of the radioligand) is determined by non-linear regression analysis. The Ki
value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Assay Setup in 96-well plate:
- Membranes

Start Membrane Preparation - Radioligand Incubation Rapid Filtration Scintillation Counting Data Analysis
(hNK3-expressing cells) - 551218795 (vaying canc) (to reach equilibrium) (separate bound/free) (quantify bound radioactivity) (calculate IC50 and Ki)

- Non-specific binding control

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [SB 218795: A Comprehensive Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680806#sb-218795-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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